(2-Methoxy-5-nitrophenyl)methanol
Overview
Description
“(2-Methoxy-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-nitrophenyl)methanol” is represented by the InChI code1S/C8H9NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,10H,5H2,1H3
. This indicates that the compound has 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Physical And Chemical Properties Analysis
“(2-Methoxy-5-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 183.16 .Scientific Research Applications
1. Reactions and Synthesis Processes
(2-Methoxy-5-nitrophenyl)methanol plays a role in various reactions and synthesis processes. It is involved in the Diels–Alder reactions of oxazoles with dienophiles, demonstrating its utility in organic synthesis and the formation of complex organic compounds. These reactions can produce endo- and exo-adducts, indicating its versatility in chemical synthesis (Ibata et al., 1986). Furthermore, the compound is involved in the synthesis of cyclic hydroxamic acids and lactams, underlining its importance in pharmaceutical chemistry (Hartenstein & Sicker, 1993).
2. Molecular Interactions and Photochemical Reactions
Research shows that (2-Methoxy-5-nitrophenyl)methanol is involved in photochemical reactions, like the photolysis of 5-nitrofuramides in methanol. This highlights its potential applications in studying photochemical processes and designing photoresponsive materials (Powers, 1971). Additionally, the compound's interaction with other molecules in specific reactions, such as its role in the methanolysis of hydroxypropyl-p-nitrophenyl phosphate, provides insights into its catalytic abilities and reaction mechanisms (Tsang et al., 2003).
3. Role in Chemical Sensing and Detection
(2-Methoxy-5-nitrophenyl)methanol is also significant in the development of chemosensors. For instance, it forms part of a Schiff base receptor used for the detection of Al3+ ions, demonstrating its relevance in the field of analytical chemistry and environmental monitoring (Manna et al., 2020).
4. Catalysis and Surface Science
The compound is employed in studies involving catalysis and surface science. It has been used to probe the nature of surface sites on metal oxide catalysts, providing valuable information for the development of more efficient catalysts in industrial processes (Wu et al., 2012).
Safety And Hazards
“(2-Methoxy-5-nitrophenyl)methanol” is classified under the GHS07 hazard class . The associated hazard statements include H302, which indicates that the compound is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYUOCVDRLAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589687 | |
Record name | (2-Methoxy-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-nitrophenyl)methanol | |
CAS RN |
5804-49-9 | |
Record name | (2-Methoxy-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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